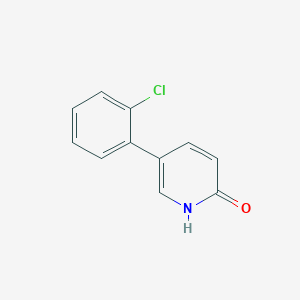

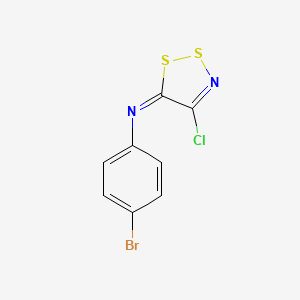

![molecular formula C19H16O2 B3060813 4'-(Benzyloxy)[1,1'-biphenyl]-2-ol CAS No. 889951-05-7](/img/structure/B3060813.png)

4'-(Benzyloxy)[1,1'-biphenyl]-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

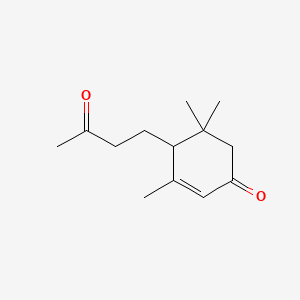

4’-(Benzyloxy)[1,1’-biphenyl]-2-ol is an organic compound that belongs to the phenol family . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The compound has a benzyloxy group attached to one of the phenyl rings .

Synthesis Analysis

The synthesis of 4’-(Benzyloxy)[1,1’-biphenyl]-2-ol and its derivatives often involves condensation reactions . For instance, the Schiff base ligands were obtained by condensation reaction of methanolic solution of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

Molecular Structure Analysis

The molecular structure of 4’-(Benzyloxy)[1,1’-biphenyl]-2-ol consists of a biphenyl core with a benzyloxy group attached to one of the phenyl rings . The molecular formula of the compound is C19H16O .

科学的研究の応用

Liquid Crystalline Phases

4'-(Benzyloxy)[1,1'-biphenyl]-2-ol derivatives exhibit unique properties in the formation of liquid crystalline phases. Kölbel, Tschierske, and Diele (1998) found that 4-Benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls with lateral methyl substituents form thermotropic and lyotropic smectic and columnar mesophases. This behavior results from microsegregation of hydrophilic regions from all-aromatic segments, even in the absence of a flexible alkyl chain (Kölbel, Tschierske, & Diele, 1998).

Catalysis and Synthesis

Satoh et al. (1998) demonstrated that biphenyl-2-ols, including this compound, can undergo regioselective mono- and diarylation. This process uses a palladium catalyst and is significant for the production of various terphenyl-2-ol and diphenylbiphenyl-2-ol derivatives (Satoh et al., 1998).

Antibacterial Properties

Moanță (2014) synthesized 4-phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyls, a class derived from this compound, and evaluated their antibacterial activity. The compounds showed promising results against some bacteria, highlighting the potential biomedical applications of these derivatives (Moanță, 2014).

Ferroelectric Polysiloxanes

Hsiue and Chen (1995) studied ferroelectric side chain polysiloxanes based on phenyl ester mesogens, including derivatives of this compound. These materials exhibit a rich mesomorphic behavior, useful in the development of advanced liquid crystal displays and optical storage devices (Hsiue & Chen, 1995).

Tyrosinase Inhibition

Kwong et al. (2017) synthesized biphenyl ester derivatives, including this compound based compounds, which exhibited significant anti-tyrosinase activities. These findings are relevant for treatments of skin hyperpigmentation and other dermatological conditions (Kwong et al., 2017).

Phase-Transfer Catalysis

Yadav and Sowbna (2012) explored the synthesis of 4-benzyloxy propiophenone, closely related to this compound. This study is significant in the field of green chemistry, demonstrating an environmentally friendly and selective method for producing important pharmaceutical intermediates (Yadav & Sowbna, 2012).

作用機序

Target of Action

The primary targets of 2-(4-Benzyloxyphenyl)phenol are currently not well-defined in the literature. This compound is a derivative of phenol, and phenolic compounds are known to interact with a wide range of biological targets, including enzymes and cell receptors. The specific targets for this compound remain to be identified .

Mode of Action

The mode of action of 2-(4-Benzyloxyphenyl)phenol is not explicitly documented. Phenolic compounds, in general, are known for their antioxidant properties. They can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . .

Biochemical Pathways

Phenolic compounds are synthesized in plants through the phenylpropanoid pathway . They are secondary metabolites and their biosynthesis is usually triggered by environmental stress conditions .

Pharmacokinetics

In general, phenolic compounds are known to undergo extensive metabolism in the body, including conjugation reactions that enhance their solubility for excretion . The specific pharmacokinetic properties of this compound remain to be determined .

Result of Action

As a phenolic compound, it may exhibit antioxidant activity and could potentially protect cells from oxidative damage . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenolic compounds. Factors such as pH, temperature, and the presence of other compounds can affect their chemical stability and biological activity .

生化学分析

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to confirm these effects and understand their implications.

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications

特性

IUPAC Name |

2-(4-phenylmethoxyphenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13,20H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOHRQAGIOGVFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602450 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889951-05-7 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

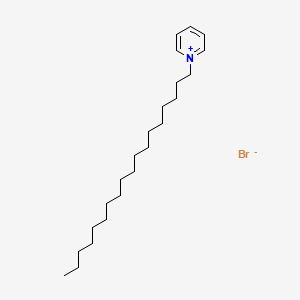

![1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3060736.png)

![Quinoxalino[2,3-c]cinnoline](/img/structure/B3060741.png)

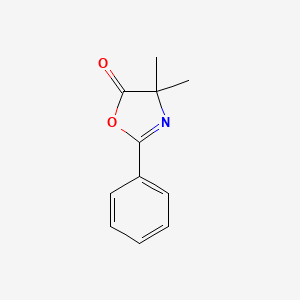

![N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3060744.png)